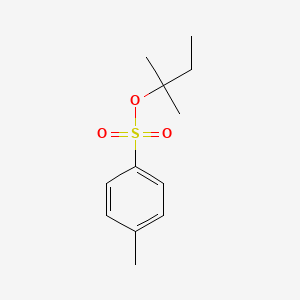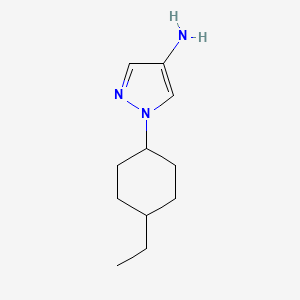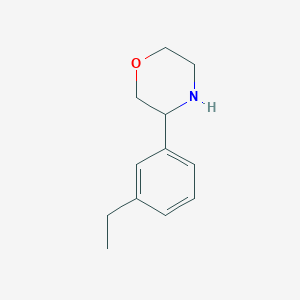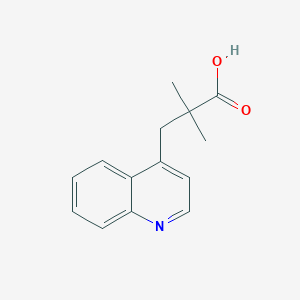
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid is an organic compound that features a quinoline ring attached to a propanoic acid moiety with two methyl groups at the alpha position.
Preparation Methods
The synthesis of 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the propanoic acid moiety. One common method involves the reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with 3-methyl-2-butenoic acid in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline-based carboxylic acids.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include DDQ for oxidation and hydrogenation catalysts for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s quinoline moiety is known for its biological activity, making it a candidate for drug development.
Medicine: Quinoline derivatives have been studied for their potential use in treating various diseases, including malaria and bacterial infections.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit specific enzymes, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-3-(quinolin-4-yl)propanoic acid include other quinoline derivatives such as 4-hydroxy-2-quinolones and 2,4-dihydroxyquinoline . These compounds share the quinoline core structure but differ in their functional groups and substitution patterns. The unique feature of this compound is the presence of the dimethylpropanoic acid moiety, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2,2-dimethyl-3-quinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-14(2,13(16)17)9-10-7-8-15-12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3,(H,16,17) |
InChI Key |
DSJGMYZOUMVHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=NC2=CC=CC=C12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)
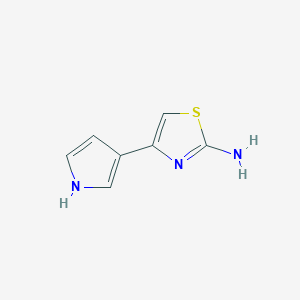
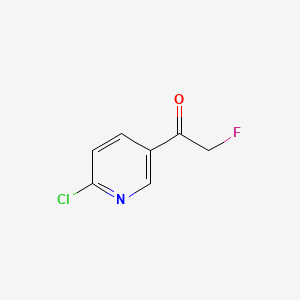

![4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13532236.png)

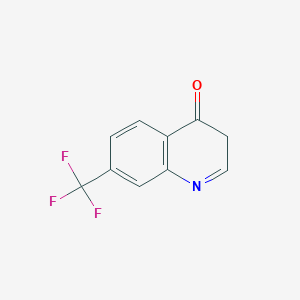

![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
